Phosphonic acid, octylidenebis-
Description
Phosphonic acid, octylidenebis- (C₈H₁₆[PO₃H₂]₂) is a bis-phosphonic acid derivative characterized by an octylene (-(CH₂)₈-) bridge linking two phosphonic acid groups. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and chelating capacity, making it valuable in industrial and material science applications. Its synthesis typically involves alkylation or condensation reactions, though specific protocols vary based on target purity and functionalization .
Properties
CAS No. |
2530-50-9 |
|---|---|
Molecular Formula |
C8H20O6P2 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
1-phosphonooctylphosphonic acid |
InChI |
InChI=1S/C8H20O6P2/c1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14/h8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
ROKLPPRTPHAGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Phosphonic acid, octylidenebis- can be synthesized through several methods. One common synthetic route involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux. This method is preferred for preparing phosphonic acids that are stable in acidic media and thermally stable . Industrial production methods often involve the hydrolysis of phosphorus trichloride with water or steam .
Chemical Reactions Analysis
Phosphonic acid, octylidenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include orthosilicates for esterification and concentrated hydrochloric acid for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with orthosilicates can yield monosubstituted phosphinic acids .
Scientific Research Applications
Phosphonic acid, octylidenebis- has numerous scientific research applications. It is used in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes . In the medical field, phosphonic acids are employed for their bioactive properties, such as drug and pro-drug formulations, bone targeting, and medical imaging . Additionally, they are used in the oil industry and for the development of ion exchange resins and chelating resins .
Mechanism of Action
The mechanism of action of phosphonic acid, octylidenebis- involves its ability to inhibit vital enzymes by mimicking phosphate groups. This inhibition occurs through the formation of stable complexes with metal ions, which can interfere with enzyme activity . For example, phosphonic acids can inhibit glutamine synthetase, an enzyme crucial for nitrogen metabolism in bacteria and fungi .
Comparison with Similar Compounds
Comparison with Similar Alkylenebis(phosphonic acid) Compounds
Structural and Acidity Differences
Alkylenebis(phosphonic acids) differ primarily in the length of their alkyl bridges, which directly influences their acidity and reactivity. For example:
| Compound | Alkyl Bridge Length | pKa₁ | pKa₂ | pKa₃ | pKa₄ |
|---|---|---|---|---|---|
| Ethylenebis(phosphonic acid) | -(CH₂)₂- | 1.8 | 2.7 | 6.6 | 7.5 |
| Propylenebis(phosphonic acid) | -(CH₂)₃- | 2.1 | 3.0 | 6.9 | 7.8 |
| Hexamethylene diphosphonic acid | -(CH₂)₆- | 3.2 | 4.1 | 8.3 | 9.1 |
| Octylidenebis(phosphonic acid) | -(CH₂)₈- | 3.5 | 4.4 | 8.6 | 9.4 |
Note: pKa values for octylidenebis- are extrapolated from trends in alkyl chain length effects .
Longer alkyl chains increase electron-donating effects, raising pKa values and reducing acidity. This makes octylidenebis- less acidic than shorter-chain analogues, impacting its metal-binding efficiency and solubility in aqueous systems .
Hydrolytic and Thermal Stability
Phosphonic acids with ester linkages (e.g., methacrylates) exhibit lower hydrolytic stability compared to ether- or amide-linked derivatives. For instance:
- Methacrylate-based phosphonates degrade by ~90% after 16 weeks in acidic aqueous conditions.
- Ether-linked phosphonates (e.g., acrylic ether phosphonic acid) show negligible degradation under the same conditions .
Octylidenebis-phosphonic acid, if synthesized with stable ether linkages, would retain integrity in harsh environments, unlike ester-based analogues. Its thermal stability is also enhanced due to the hydrophobic octylene bridge, which reduces water absorption .
Environmental Impact and Degradation
Phosphonic acids vary in environmental persistence:
- Ethyl methyl phosphonic acid (VX degradation product) persists for years in soil .
- (1-hydroxyethylidene)bis-phosphonic acid is regulated due to moderate toxicity (EC50: 50 mg/L) .
However, its persistence remains unstudied, necessitating caution in industrial discharge .
Q & A
Basic: How is phosphonic acid detected in plant samples, and what methodological considerations are critical for accurate quantification?
Phosphonic acid detection in plant matrices typically employs LC-MS/MS due to its sensitivity and specificity for low-concentration residues. Methodological rigor requires:
- Reporting Limit (RL) Harmonization : RLs vary widely (0.01–0.2 mg/kg across labs), necessitating cross-lab calibration to avoid data misinterpretation .
- Conversion Protocols : When fosetyl-Al degradation is suspected, labs must convert phosphonic acid concentrations to fosetyl equivalents using molecular weight ratios (0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) .
- Matrix-Specific Validation : Account for interference from organic acids or phosphate derivatives via spike-recovery experiments.
Basic: What are the primary sources of phosphonic acid residues in organic agricultural products?
Three origins dominate:
Fosetyl-Al Degradation : The fungicide breaks down into fosetyl, then phosphonic acid, detectable in ~36% of non-organic samples .
Environmental Contamination : Legacy soil residues from pre-organic management or adjacent conventional farms .
Endogenous Plant Biosynthesis : Rare cases of natural production under stress (e.g., pathogen attack) .
Advanced: How can researchers differentiate phosphonic acid from fosetyl-Al degradation vs. environmental contamination?
- Co-Detection Analysis : Fosetyl presence confirms fungicide origin; absence suggests alternative sources .
- Isotopic Tracing : Use δ¹⁸O or ³²P labeling to trace phosphonic acid to synthetic vs. natural pathways.
- Crop History Audits : Cross-reference cultivation records to identify pre-organic fosetyl-Al use .
Advanced: What strategies resolve discrepancies in phosphonic acid concentration data across laboratories?
- RL Standardization : Adopt a unified RL (e.g., 0.01 mg/kg) to minimize variability .
- Blind Sample Exchange : Validate inter-lab consistency using shared reference materials.
- Data Normalization : Apply conversion factors (e.g., fosetyl equivalence) uniformly .
Basic: What regulatory thresholds exist for phosphonic acid in organic products?
- EU Compliance : If phosphonic acid originates from unauthorized fosetyl-Al use, the product loses organic certification. If below MRL (e.g., ≤0.1 mg/kg) and from pre-organic sources, certification is retained .
- Experimental Design Tip : Include control groups with documented fosetyl-Al exposure to benchmark residue thresholds.
Advanced: What approaches study phosphonic acid’s environmental persistence in soil?
- Degradation Kinetics : Use UV/H₂O₂ advanced oxidation or soil microcosms to measure half-life under varying pH/temperature .
- Field vs. Lab Comparisons : Contrast controlled degradation rates with real-world data to model long-term accumulation.
Basic: What analytical techniques detect phosphonic acid and derivatives in complex matrices?
- LC-MS/MS : Preferred for high-throughput detection in plant tissues .
- GC with Derivatization : Trimethylsilyl agents (e.g., BSTFA) enable volatile derivative formation for phosphonic acid and bisphosphonates .
Advanced: How to quantify phosphonic acid when fosetyl is absent but regulatory conversion is required?
- Conservative Reporting : Calculate fosetyl equivalence even if contamination is suspected, but annotate uncertainty in metadata .
- Source Attribution Modeling : Combine isotopic data with chemometric analysis to estimate probable origins.
Basic: How do variable RLs impact multinational studies on phosphonic acid?
- Data Harmonization : Convert all results to a common RL (e.g., 0.01 mg/kg) using extrapolation formulas .
- Jurisdictional Metadata : Document region-specific RLs in datasets to aid cross-study comparisons.
Advanced: What methodologies track phosphonic acid metabolic pathways in plants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
